1-benzyl-4-[(5-nitro-2-furyl)methyl]piperazine
Overview
Description
1-benzyl-4-[(5-nitro-2-furyl)methyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as NBMPR or Nitrobenzylthioinosine and is commonly used as a selective inhibitor of the equilibrative nucleoside transporter (ENT1).
Mechanism of Action
The mechanism of action of 1-benzyl-4-[(5-nitro-2-furyl)methyl]piperazine involves the inhibition of the equilibrative nucleoside transporter (ENT1). This leads to the accumulation of extracellular adenosine, which can activate various adenosine receptors and modulate cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can modulate cellular signaling pathways, affect the expression of various genes, and alter the activity of various enzymes.
Advantages and Limitations for Lab Experiments
The use of 1-benzyl-4-[(5-nitro-2-furyl)methyl]piperazine in lab experiments has several advantages and limitations. One of the main advantages is its high selectivity for the equilibrative nucleoside transporter (ENT1). However, it can also have off-target effects and may not be suitable for all experimental systems.
Future Directions
There are several future directions for the study of 1-benzyl-4-[(5-nitro-2-furyl)methyl]piperazine. Some of these include:
1. Investigating the effects of this compound on various cellular signaling pathways and gene expression patterns.
2. Developing new analogs and derivatives of this compound with improved selectivity and potency.
3. Studying the potential therapeutic applications of this compound in various diseases, such as cancer and neurodegenerative disorders.
4. Exploring the use of this compound in combination with other drugs or therapies to enhance their efficacy.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its high selectivity for the equilibrative nucleoside transporter (ENT1) makes it a valuable tool for studying various cellular signaling pathways and gene expression patterns. However, further research is needed to fully understand its biochemical and physiological effects and to explore its potential therapeutic applications.
Scientific Research Applications
1-benzyl-4-[(5-nitro-2-furyl)methyl]piperazine has been extensively studied for its potential applications in scientific research. It is commonly used as a selective inhibitor of the equilibrative nucleoside transporter (ENT1), which is involved in the transport of nucleosides across cell membranes.
properties
IUPAC Name |
1-benzyl-4-[(5-nitrofuran-2-yl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-19(21)16-7-6-15(22-16)13-18-10-8-17(9-11-18)12-14-4-2-1-3-5-14/h1-7H,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLIAWGGCVPEIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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